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Beta-defensin 7

Cat. No.: B1578049
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 7 is a cationic cysteine-rich antimicrobial peptide (AMP) that plays a crucial role in the innate immune system of multiple species, including humans, mice, and birds . It exhibits a broad spectrum of direct antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses, primarily through a mechanism that involves disrupting the microbial membrane . Its cationic nature allows it to interact with and permeabilize anionic bacterial membranes, leading to cell lysis . Beyond its direct microbicidal activity, this compound also possesses immunomodulatory functions, such as acting as a chemoattractant for immune cells like monocytes and dendritic cells, thereby bridging innate and adaptive immunity . Research on the avian this compound (AvBD7) highlights its remarkable stability against proteolytic degradation, a key advantage for in vivo applications, and its efficacy in controlling intracellular multiplication of multidrug-resistant Salmonella in macrophages and improving survival in murine infection models . The peptide's structure, common to beta-defensins, is characterized by a stable beta-sheet fold stabilized by three disulfide bonds . This product, this compound, is intended for research applications only, including the study of host-pathogen interactions, mechanisms of antimicrobial peptide action, and the development of novel anti-infective therapies. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

NFVTCRINRGFCVPIRCPGHRRQIGTCLGPRIKCCR

Origin of Product

United States

Protein Structure and Post Translational Processing of Beta Defensins

Three-Dimensional Structural Homology: The Beta-Sheet Fold

The structural integrity of this fold is largely maintained by a conserved pattern of disulfide bonds. rcsb.org This structural conservation in the absence of significant sequence identity suggests that the specific arrangement of the peptide backbone, rather than the precise amino acid sequence, is critical for the function of these molecules. rcsb.org The cationic and amphipathic nature of beta-defensins, resulting from the spatial distribution of charged and hydrophobic residues on their surface, is a direct consequence of this three-dimensional fold and is essential for their interaction with microbial membranes. researchgate.net

Table 1: Structural Features of Beta-Defensins
Structural FeatureDescriptionReferences
Core MotifTriple-stranded antiparallel beta-sheet oncotarget.comacs.org
Additional ElementsSome members have a short N-terminal alpha-helix. rcsb.orgnih.gov
StabilizationPrimarily stabilized by three intramolecular disulfide bonds. rcsb.org
Surface PropertiesCationic and amphipathic, facilitating membrane interaction. researchgate.net

Critical Role of Disulfide Bonds in Peptide Stability and Function

A defining characteristic of beta-defensins is the presence of six cysteine residues that form three intramolecular disulfide bonds. researchgate.nethycultbiotech.com These bonds are crucial for stabilizing the tertiary structure, particularly the beta-sheet fold, and protecting the peptide from proteolytic degradation. researchgate.net The specific connectivity of these disulfide bridges in beta-defensins is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. acs.orgpnas.org

The disulfide bonds are not only vital for structural stability but also play a significant role in the biological activities of beta-defensins. researchgate.net While the antimicrobial activity of some defensins may persist even without these bonds, the correct disulfide pairing is essential for their chemotactic functions, which involve attracting immune cells to sites of infection. pnas.orgnih.gov This is because the defined three-dimensional structure stabilized by these bonds is necessary for the peptide to bind to and activate specific chemokine receptors on immune cells. pnas.orgnih.gov Alterations in the number or arrangement of these bonds can impact the peptide's antimicrobial potency and chemotactic efficiency. researchgate.net

Biosynthesis Pathway from Pre-pro-peptides to Mature Forms

Beta-defensins are synthesized as larger precursor proteins known as pre-pro-peptides. oup.comresearchgate.net This biosynthetic pathway involves several steps to produce the final, active form of the peptide. The gene encoding a beta-defensin typically consists of two exons. wikipedia.orgnih.gov The first exon codes for a signal peptide (the "pre" region) and a pro-peptide region, while the second exon encodes the mature peptide containing the characteristic six-cysteine motif. nih.gov

The initial translated product is the pre-pro-peptide. The N-terminal signal peptide directs the protein into the endoplasmic reticulum, where it is cleaved off, resulting in a pro-peptide. academie-sciences.fr The pro-peptide portion can be short or absent in some beta-defensins. academie-sciences.fr Further proteolytic cleavage removes the pro-peptide, yielding the mature, biologically active defensin (B1577277) peptide. wikipedia.org This multi-step processing ensures that the potent activity of the defensin is sequestered until it is required. In some cases, the pro-peptide may serve to protect the stored peptide from degradation or prevent premature activity. nih.gov

Significance of Post-Translational Modifications (e.g., Cleavage, Glycosylation)

Post-translational modifications (PTMs) are crucial for the proper function and regulation of beta-defensins. thermofisher.com These modifications extend beyond the proteolytic cleavage of the pre-pro-peptide to the mature form. wikipedia.orgabcam.com

One of the most significant PTMs is the formation of the three intramolecular disulfide bonds from the six cysteine residues, which is essential for the peptide's stability and a defined three-dimensional structure. wikipedia.orgwikipedia.org

Glycosylation, the attachment of sugar molecules, is another important PTM that can affect the stability, folding, and biological activity of proteins. thermofisher.comabcam.com While not universally present on all beta-defensins, when it occurs, it can influence their function. For example, correct glycosylation of Human beta-defensin 126 is necessary for its role in male fertility. researchgate.net Other potential PTMs that can occur on proteins include phosphorylation, sulfation, and amidation, which can further diversify the function of the proteome. wikipedia.orgresearchgate.net The specific PTMs a beta-defensin undergoes can be critical for its specific biological role in the innate immune system. researchgate.net

Table 2: Common Post-Translational Modifications of Proteins
ModificationDescriptionFunctional SignificanceReferences
Proteolytic CleavageCleavage of peptide bonds to convert a pro-peptide to a mature form.Activation of the protein. wikipedia.orgabcam.com
Disulfide Bond FormationCovalent linkage of two cysteine residues.Stabilizes protein structure. wikipedia.orgwikipedia.org
GlycosylationCovalent attachment of sugar moieties.Affects protein folding, stability, and activity. thermofisher.comabcam.com
PhosphorylationAddition of a phosphate (B84403) group.Regulates enzyme activity and signaling. wikipedia.org

Expression and Regulation of Beta Defensin 7 and Beta Defensin Family Members

Spatial and Temporal Expression Patterns

The expression of β-defensins is a tightly regulated process, characterized by both constitutive and inducible patterns, which are crucial for maintaining a non-inflammatory antimicrobial barrier and for responding to infectious threats. pnas.org Generally, β-defensins are expressed at very low levels until they are induced by inflammatory mediators. frontiersin.org However, some members of the family exhibit constitutive expression in specific tissues. pnas.org For instance, Human β-defensin 1 (HBD-1) is produced constitutively in a range of epithelial tissues, including the pancreas, kidney, and the female reproductive tract. frontiersin.orgoup.com This constitutive presence suggests a role in routine surveillance and immediate defense against microbial invasion. pnas.orgasm.org

In contrast, many β-defensins, such as Human β-defensin 2 (HBD-2) and Human β-defensin 3 (HBD-3), are primarily inducible. frontiersin.org Their expression is significantly upregulated at sites of inflammation or infection. pnas.org This inducible nature allows for a rapid and potent response to pathogenic challenges. nih.gov For example, the expression of HBD-2 mRNA can be dramatically increased in gingival keratinocytes and airway epithelia following stimulation. asm.orgpnas.org Similarly, the bovine tracheal antimicrobial peptide (TAP), a β-defensin, shows a marked induction of mRNA expression in epithelia surrounding areas of inflammation. asm.org The expression of β-defensins can be either constitutive or inducible in response to infection or tissue injury. spandidos-publications.com

Defensin (B1577277) Expression Pattern Key Tissues/Cells Inducers
Human β-defensin 1 (HBD-1) Primarily ConstitutiveEpithelial cells (pancreas, kidney, female reproductive tract, oral mucosa)Can be modulated by viruses and certain cytokines. frontiersin.orgoup.comasm.org
Human β-defensin 2 (HBD-2) Primarily InducibleEpithelial cells (skin, airway, gut), keratinocytesBacteria, LPS, IL-1β, TNF-α. frontiersin.orgasm.orgpnas.org
Human β-defensin 3 (HBD-3) Primarily InducibleKeratinocytes, epithelial cellsInfection, proinflammatory cytokines (IL-1β, TNF-α, IFN-γ). frontiersin.orgaai.org
Tracheal Antimicrobial Peptide (TAP) InducibleBovine tracheal and bronchial epithelial cellsLPS, inflammatory cytokines. nih.govoup.com

β-defensins are predominantly synthesized in epithelial compartments, forming a critical first line of defense at mucosal surfaces. oup.comnih.gov They are expressed by epithelial cells lining the body's surfaces, including the skin, oral cavity, respiratory tract, gastrointestinal tract, and genitourinary tract. pnas.orgfrontiersin.orgspandidos-publications.comnih.gov For example, HBD-1 and HBD-2 are expressed in the ciliated epithelium of the trachea and in gingival epithelial cells. oup.comnih.gov Avian β-defensin 8 (AvBD8) expression has been detected in various immune tissues of chickens. animbiosci.org

While epithelial cells are the primary producers, β-defensin expression is also observed in various immune cells, highlighting their role in bridging innate and adaptive immunity. spandidos-publications.comnih.gov These peptides can act as chemokines, attracting memory T cells and dendritic cells to the site of infection. pnas.orgoup.com For instance, avian β-defensin 7 (AvBD7) has been shown to be associated with peritoneal cells after injection in mice. nih.gov Studies on AvBD8 in chickens revealed its expression in macrophages, T-cells, and B-cells. animbiosci.org Furthermore, research on β-defensin 2 and 3 has demonstrated their effects on macrophage functions, such as enhancing phagocytosis. frontiersin.org

Cell/Tissue Type Specific β-defensins Expressed Reference
Epithelial Cells (General) Human β-defensins (HBDs) pnas.orgspandidos-publications.comnih.gov
Airway Epithelia HBD-1, HBD-2, Tracheal Antimicrobial Peptide (TAP) oup.comnih.govpnas.org
Oral Mucosa/Gingival Keratinocytes HBD-1, HBD-2 oup.comasm.org
Skin Keratinocytes HBD-2, HBD-3 aai.org
Intestinal Epithelia HBD-1, HBD-2 frontiersin.org
Macrophages Avian β-defensin 8 (AvBD8), influenced by BD-2 and BD-3 animbiosci.orgfrontiersin.org
T-cells & B-cells Avian β-defensin 8 (AvBD8) animbiosci.org
Dendritic Cells Attracted by β-defensins pnas.orgoup.com

Research indicates that β-defensins can be localized intracellularly, suggesting functions beyond extracellular antimicrobial activity. Studies using immunocytochemistry have shown that exogenously added recombinant human β-defensin-2 (hBD-2) can enter malignant epithelial cells, distribute throughout the cytoplasm, and even be detected within the cell nuclei. exp-oncology.com.ua

Confocal microscopy has provided further insights into the intracellular distribution of these peptides. In a study on avian β-defensin 7 (AvBD7), fluorescence-labeled defensin was observed to accumulate inside macrophages. nih.gov Furthermore, co-localization of AvBD7 with intracellular Salmonella Typhimurium was observed at some points within the infected macrophages. nih.gov Another study using confocal imaging on colonic cells demonstrated the intracellular localization of β-defensin induced by various stimuli. researchgate.net This intracellular presence points towards potential roles in modulating host cell processes, including the control of intracellular pathogens. nih.gov

Expression in Epithelial Barriers and Immune Cells (e.g., Monocytes, Macrophages, Dendritic Cells)

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The induction of β-defensin expression is a key component of the innate immune response to microbial invasion, often triggered by the recognition of pathogen-associated molecular patterns (PAMPs). pnas.org Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of β-defensin gene expression. oup.comnih.govoup.com The induction of Tracheal Antimicrobial Peptide (TAP) mRNA levels in tracheal epithelial cells by LPS is dose-dependent. nih.gov Similarly, HBD-2 expression is induced by LPS in gingival keratinocytes. asm.org

This induction is regulated at the level of transcription. nih.gov The promoter regions of β-defensin genes, such as TAP and HBD-2, contain consensus binding sites for transcription factors like NF-κB, which are activated by LPS signaling pathways. pnas.orgnih.gov For instance, the induction of TAP by LPS in bovine tracheal epithelial cells is mediated, at least in part, by DNA sequences in the 5' flanking region of the gene that includes an NF-κB binding site. nih.gov LPS derived from Salmonella enterica serotype Typhimurium has been shown to induce a strong immune response, including the differential regulation of avian β-defensin 8 (AvBD8) in chicken immune cell lines in a dose- and time-dependent manner. animbiosci.org

The expression of β-defensins is intricately linked with the inflammatory response and is regulated by a variety of cytokines and inflammatory mediators. oup.com Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ) are significant inducers of β-defensin expression in various cell types. frontiersin.orgnih.gov

Specifically, IL-1β has been shown to be a potent inducer of HBD-2 mRNA expression in gingival keratinocytes and primary cultures of airway epithelia. asm.orgpnas.org In some gastric epithelial cell lines, IL-1β was the only cytokine among a tested panel (including TNF-α, IFN-γ, and IL-17) that stimulated both HBD-1 and HBD-2 expression. nih.gov TNF-α, often in conjunction with IFN-γ, induces HBD-2 and HBD-3 expression in keratinocytes by activating STAT-1 and NF-κB signaling pathways. aai.orgscienceopen.com However, the regulatory effects can be specific, as HBD-3 mRNA is preferentially stimulated by IFN-γ over TNF-α in certain contexts. scienceopen.com The induction of β-defensins by these cytokines underscores their role as effector molecules in the host's inflammatory and immune defense network. nih.gov

Cytokine/Mediator Target β-defensin Cell Type Observed Effect
Interleukin-1β (IL-1β) HBD-2Gingival keratinocytes, Airway epitheliaDramatic increase in mRNA expression. asm.orgpnas.org
Interleukin-1β (IL-1β) HBD-1, HBD-2Gastric epithelial cells (MKN7)Time-dependent increase in mRNA expression. nih.gov
Tumor Necrosis Factor-α (TNF-α) HBD-2, HBD-3KeratinocytesInduces expression via STAT-1 and NF-κB signaling. aai.orgscienceopen.com
Interferon-γ (IFN-γ) HBD-3KeratinocytesPreferential stimulation of mRNA expression compared to TNF-α. scienceopen.com
TNF-α and IFN-γ (combined) HBD-1, HBD-2, HBD-3Oral squamous carcinoma cell linesInduction of expression (though reduced compared to healthy cells). nih.gov

Hormonal and Nutritional Influences

The expression of beta-defensins, including beta-defensin 7 (BD-7), is subject to modulation by a variety of systemic factors, notably hormones and nutritional status. These influences underscore the integration of the innate immune system with the body's physiological state. mdpi.com

Hormonal Regulation: Androgens play a significant role in regulating beta-defensin expression, particularly in the male reproductive tract. nih.gov Studies in mice have identified androgen receptor (AR) binding sites within the promoter or intronic regions of beta-defensin genes, indicating a direct mechanism of hormonal control. researchgate.net For instance, the expression of several mouse beta-defensins, such as Defb20, is androgen-dependent. researchgate.net In rats, castration leads to a decrease in certain beta-defensin transcripts in the epididymis, a change that can be reversed with testosterone (B1683101) treatment, further highlighting the positive regulation by androgens. unesp.br

In the female reproductive tract, hormonal fluctuations during the menstrual cycle and pregnancy also impact beta-defensin levels. mdpi.com Estrogen has been shown to increase the expression of DEFB4A (the gene encoding human beta-defensin 2) in uterine epithelial cells. frontiersin.org However, the effect of estrogen can be tissue-specific, as it appears to have an opposing, decreasing effect on DEFB4A expression in the human vagina when used alone. frontiersin.org

Nutritional Influences: Nutritional factors, including vitamins and dietary components, can also influence beta-defensin expression. Vitamin D, for example, has been shown to have immunomodulatory effects. mdpi.com Specifically, vitamin D has been identified as an upregulator of bovine beta-defensin 4 (BNBD4) and BNBD7. mdpi.com In contrast, vitamin D signaling may suppress the response of some beta-defensins to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com Vitamin A, through its metabolite retinoic acid, is also involved in regulating immune responses and epithelial homeostasis, though its direct effects on this compound are less characterized. mdpi.com

Dietary components can also play a role. For instance, a high-fat diet has been shown to upregulate the expression of cardiac beta-defensins in rats. scirp.org Conversely, butyrate, a short-chain fatty acid, has been associated with the downregulation of some beta-defensins in the rumen epithelium. physiology.org Furthermore, supplementation with one-carbon metabolites has been observed to modulate the mRNA expression of certain antimicrobial peptides in both fetal and maternal tissues in cattle. frontiersin.org

Intracellular Signaling Pathways Modulating Expression

The expression of beta-defensins is tightly controlled by a network of intracellular signaling pathways that are activated in response to microbial products and inflammatory cytokines. These pathways converge on the activation of transcription factors that drive the expression of beta-defensin genes.

Toll-Like Receptor (TLR) Signaling (e.g., TLR2, TLR4)

Toll-like receptors (TLRs) are key pattern recognition receptors that recognize conserved molecular patterns on pathogens and initiate an innate immune response. frontiersin.org The activation of TLRs is a primary trigger for the induction of beta-defensin expression. mdpi.com

TLR2, which recognizes components of Gram-positive bacteria like peptidoglycan, and TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, are crucial in this process. mdpi.comnih.gov Upon ligand binding, TLRs initiate a signaling cascade that leads to the activation of downstream pathways. frontiersin.org For example, stimulation of intestinal epithelial cells with LPS and peptidoglycan leads to the activation of the beta-defensin 2 promoter in a TLR4- and TLR2-dependent manner, respectively. nih.gov In bovine mammary epithelial cells, live Mycoplasma bovis has been shown to inhibit the expression of beta-defensins by suppressing the mRNA expression of both TLR2 and TLR4, highlighting the importance of these receptors in defensin induction. mdpi.com

NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade in the regulation of inflammatory and immune responses, including the expression of beta-defensins. researchgate.netnih.gov The promoter regions of many beta-defensin genes, including human beta-defensin 2 (hBD-2), contain binding sites for NF-κB. asm.orgoup.com

Activation of TLRs by microbial products triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). researchgate.net This releases the NF-κB dimer, allowing it to translocate to the nucleus and bind to the promoter regions of target genes, thereby initiating their transcription. researchgate.net In bovine mammary epithelial cells, stimuli like E. coli and LPS can trigger NF-κB activation, leading to increased beta-defensin expression. researchgate.net Studies have shown that mutations in the NF-κB binding sites within the hBD-2 promoter abolish its responsiveness to LPS stimulation. nih.govoup.com While NF-κB is crucial for the induction of many beta-defensins, some studies suggest that in certain cell types and contexts, other pathways may be more dominant. aai.org

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in the induction of beta-defensin expression. mdpi.commdpi.com This pathway comprises several subfamilies, including the c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and p38 MAPKs. nih.gov

Similar to the NF-κB pathway, the MAPK pathway can be activated by TLR stimulation. nih.gov For instance, exposure of bovine mammary epithelial cells to LPS results in a strong activation of the MAPK pathway, including the phosphorylation of JNK1/2, ERK1/2, and p38, which correlates with an increase in beta-defensin expression. mdpi.com In human dermal fibroblasts, the production of angiogenin (B13778026) mediated by human beta-defensins requires the activation of the JNK and p38 MAPK pathways. mdpi.com Inhibition of specific MAPK components has been shown to reduce the expression of beta-defensins in response to various stimuli, confirming the pathway's importance. frontiersin.org For example, inhibition of p38 MAPK significantly reduces the induction of avian beta-defensin 2. frontiersin.org

Role of Specific Transcription Factors and Kinases (e.g., c-JUN, ATF2, TAK1, MKP1)

The convergence of signaling pathways on the nucleus leads to the activation of specific transcription factors that directly bind to the promoter regions of beta-defensin genes. Activator Protein-1 (AP-1), a transcription factor complex often composed of proteins from the Jun and Fos families, is a key player. nih.gov The MAPK pathway, particularly the JNK and p38 branches, leads to the activation of transcription factors like c-JUN and Activating Transcription Factor 2 (ATF2), which are components of the AP-1 complex. mdpi.com The promoter region of the hBD-2 gene contains binding sites for AP-1, and its activation is required for defensin induction in response to certain stimuli. asm.org

Upstream kinases are also critical in this regulatory network. TGF-beta-activated kinase 1 (TAK1) is an essential kinase that acts downstream of TLRs and is involved in the activation of both the NF-κB and MAPK pathways. The activity of these pathways is also regulated by phosphatases, such as MAP Kinase Phosphatase 1 (MKP1). MKP1 can dephosphorylate and inactivate MAPKs like p38, thereby acting as a negative regulator of the inflammatory response. oup.com For instance, the synthetic glucocorticoid dexamethasone (B1670325) has been shown to suppress IL-1β-induced hBD-2 expression by inducing MKP1, which in turn inactivates p38 MAPK. oup.com

Epigenetic Regulation

Emerging evidence indicates that epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating the expression of beta-defensin genes. nih.gov These modifications can alter chromatin structure, making the gene promoters more or less accessible to transcription factors.

In bovine mammary epithelial cells, the expression of beta-defensins is influenced by DNA methylation and histone deacetylation. mdpi.com Inhibition of DNA methyltransferases and histone deacetylases (HDACs) can lead to a more open chromatin state and increased expression of beta-defensins. mdpi.com For example, sodium butyrate, an HDAC inhibitor, has been shown to induce histone acetylation and enhance beta-defensin expression. mdpi.com Similarly, specific histone marks have been associated with the expression of the human beta-defensin 1 (DEFB1) gene. nih.gov A high-throughput screening of epigenetic compounds identified several HDAC inhibitors and other epigenetic modifiers that can induce DEFB1 gene transcription. researchgate.net

Interactive Data Tables

Table 1: Hormonal and Nutritional Factors Influencing Beta-Defensin Expression

FactorBeta-Defensin(s) AffectedTissue/Cell TypeEffect on ExpressionReference(s)
Hormones
AndrogensVarious mouse β-defensins (e.g., Defb20)Male Reproductive Tract (Mouse, Rat)Upregulation researchgate.net, unesp.br
EstrogenDEFB4A (hBD-2)Uterine Epithelial CellsUpregulation frontiersin.org
EstrogenDEFB4A (hBD-2)Vaginal Epithelial CellsDownregulation frontiersin.org
Nutritional Factors
Vitamin DBNBD4, BNBD7Bovine Mammary GlandUpregulation mdpi.com
High-Fat DietCardiac β-defensinsMyocardium (Rat)Upregulation scirp.org
ButyrateVarious β-defensinsRumen EpitheliumDownregulation physiology.org
One-Carbon MetabolitesCATHL5, BNBD5, EBDFetal and Maternal Tissues (Bovine)Modulation frontiersin.org

Table 2: Key Signaling Molecules in Beta-Defensin Regulation

Pathway ComponentRole in Beta-Defensin ExpressionExamples of ModulatorsReference(s)
TLRs
TLR2Recognizes Gram-positive bacterial components to initiate signalingPeptidoglycan mdpi.com, nih.gov
TLR4Recognizes LPS from Gram-negative bacteria to initiate signalingLipopolysaccharide (LPS) mdpi.com, nih.gov
NF-κB Pathway
NF-κBTranscription factor that binds to β-defensin promoters to drive expressionActivated by TLR signaling; Inhibited by IκB researchgate.net, nih.gov, oup.com
MAPK Pathway
JNKKinase that activates transcription factors like c-JUNActivated by TLR signaling and various stressors mdpi.com, mdpi.com
p38Kinase that activates transcription factorsActivated by TLR signaling and inflammatory cytokines mdpi.com, frontiersin.org
ERKKinase involved in cell growth and differentiation, and defensin regulationActivated by various growth factors and mitogens mdpi.com
Transcription Factors & Kinases
AP-1 (c-JUN, ATF2)Transcription factor complex that regulates gene expressionActivated by MAPK pathways asm.org, nih.gov
TAK1Upstream kinase activating both NF-κB and MAPK pathwaysActivated by TLRs
MKP1Phosphatase that inactivates p38 MAPK, negatively regulating expressionInduced by glucocorticoids like dexamethasone oup.com
Epigenetic Regulators
HDACsEnzymes that remove acetyl groups from histones, generally repressing transcriptionInhibited by compounds like sodium butyrate mdpi.com
DNA MethyltransferasesEnzymes that add methyl groups to DNA, often leading to gene silencing mdpi.com

Biological Functions and Mechanisms of Action of Beta Defensin 7 and Other Beta Defensins

Antimicrobial Activity

Beta-defensins, including Beta-defensin 7 (BD-7), are crucial components of the innate immune system, possessing a wide range of antimicrobial capabilities. frontiersin.orgnih.govasm.org These small, cationic peptides are produced by various cells, including epithelial cells and leukocytes, and serve as a first line of defense against invading pathogens. mdpi.comprospecbio.com

Broad-Spectrum Efficacy Against Bacteria (Gram-positive, Gram-negative), Fungi, and Enveloped Viruses

Beta-defensins exhibit potent, broad-spectrum antimicrobial activity against a diverse array of microorganisms. asm.orgfrontiersin.orgnih.gov This includes effectiveness against both Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. asm.orgfrontiersin.orgnih.gov Avian this compound (AvBD7), for instance, has been shown to have a broad antibacterial spectrum, with activity against both Gram-negative and Gram-positive bacteria. frontiersin.orgnih.gov The antimicrobial efficacy of beta-defensins extends to various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and Candida albicans. mdpi.comnih.gov Some beta-defensins have also demonstrated activity against enveloped viruses such as herpes simplex virus and human immunodeficiency virus (HIV). nih.govmdpi.comnih.gov

The table below provides a summary of the antimicrobial activity of Avian this compound (AvBD7) against select microorganisms, with Minimum Inhibitory Concentrations (MICs) indicating the lowest concentration of the peptide that inhibits visible growth.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Reference
Salmonella TyphimuriumGram-negative bacteriumMicromolar range frontiersin.org
Escherichia coliGram-negative bacteriumNot specified frontiersin.org
Gram-positive bacteria (general)Gram-positive bacteriaMicromolar range frontiersin.org

Primary Mechanism: Microbial Membrane Disruption and Permeabilization

The primary mechanism by which beta-defensins exert their antimicrobial effects is through the disruption and permeabilization of microbial cell membranes. frontiersin.orgnih.gov This process is initiated by the electrostatic attraction between the positively charged (cationic) defensin (B1577277) peptides and the negatively charged components of microbial membranes. nih.govscbt.com In bacteria, these negatively charged molecules include lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov

Once bound to the microbial surface, beta-defensins are thought to insert into the lipid bilayer, leading to the formation of pores or channels. frontiersin.orgnih.gov This disruption of the membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death. mdpi.com This mechanism of action, which targets the fundamental structure of the microbial membrane, is considered a key reason why the development of resistance to defensins is more difficult for bacteria compared to conventional antibiotics that often have specific molecular targets. frontiersin.org

Secondary Mechanisms: Inhibition of Intracellular Processes (e.g., Nucleic Acid Synthesis, Signaling)

Beyond direct membrane disruption, some beta-defensins can also exert their antimicrobial effects through secondary, non-membranolytic mechanisms. nih.gov After permeating the microbial membrane, these peptides can interact with intracellular targets. jmb.or.kr Evidence suggests that certain defensins can inhibit essential intracellular processes such as the synthesis of nucleic acids (DNA and RNA) and proteins. nih.govmdpi.com By binding to negatively charged nucleic acids, they can interfere with replication and transcription, further contributing to microbial cell death. nih.gov Additionally, there is evidence that beta-defensins can alter intracellular signaling pathways within the microbes. nih.gov

Neutralization of Microbial Toxins

Beta-defensins have been shown to neutralize bacterial toxins, which are significant virulence factors for many pathogens. gatech.edunih.gov This includes the ability to inactivate potent bacterial exotoxins. gatech.edu The proposed mechanism involves the defensin binding to the toxin, which can lead to local unfolding and conformational changes in the toxin's structure. gatech.edunih.gov This alteration can expose hydrophobic regions of the toxin, promoting its aggregation and precipitation, thereby rendering it inactive. nih.gov This ability to neutralize toxins adds another layer to the protective functions of beta-defensins during an infection. nih.gov

Intracellular Antimicrobial Effects (e.g., Avian this compound)

Certain beta-defensins, such as avian this compound (AvBD7), have demonstrated the ability to exert antimicrobial effects against intracellular pathogens. frontiersin.orgnih.govnih.gov AvBD7 can penetrate host cells, such as macrophages, through an endocytosis-like mechanism. frontiersin.orgnih.gov Once inside, it can co-localize with and control the multiplication of intracellular bacteria, such as Salmonella Typhimurium. frontiersin.orgnih.gov Studies have shown that incubation of infected macrophages with AvBD7 significantly reduces the intracellular replication of this multidrug-resistant pathogen. frontiersin.orgnih.gov This intracellular activity highlights a more complex role for some defensins, extending their function beyond the extracellular space to combat pathogens that have invaded host cells. frontiersin.org

Resistance to Proteolytic Degradation

A key feature of some beta-defensins, including Avian this compound, is their notable resistance to degradation by proteases. frontiersin.orgnih.govresearchgate.net This stability is crucial for maintaining their antimicrobial activity in biological environments, such as sites of inflammation, where proteases are often present at high concentrations. nih.gov The structural integrity of beta-defensins, which is characterized by a specific arrangement of three intramolecular disulfide bonds between six conserved cysteine residues, contributes to this proteolytic resistance. frontiersin.org For AvBD7, structural analysis has revealed that its C-terminus is embedded by the N-terminal region, and a salt bridge further stabilizes the molecule, restricting the access of proteases. researchgate.net This inherent stability allows these peptides to persist and function effectively in harsh physiological conditions. nih.gov

Immunomodulatory Roles

Beta-defensins, including this compound, are increasingly recognized for their multifaceted immunomodulatory functions that extend beyond their direct antimicrobial activities. These peptides act as endogenous signaling molecules, or "alarmins," that alert the immune system to danger, thereby orchestrating both innate and adaptive immune responses. frontiersin.org Their ability to modulate the immune system is complex, involving both pro-inflammatory and anti-inflammatory actions that contribute to host defense and the resolution of inflammation. frontiersin.orgnih.gov

Chemoattraction and Recruitment of Immune Cells

A primary immunomodulatory function of beta-defensins is their ability to attract a diverse range of immune cells to sites of infection or injury. This chemoattraction is a critical step in initiating a robust immune response.

Key Immune Cells Recruited by Beta-Defensins:

Dendritic Cells (DCs): Immature dendritic cells are potently attracted by various human beta-defensins (hBDs), including hBD-2 and hBD-3. frontiersin.orgmdpi.commdpi.comnih.gov This recruitment is crucial for initiating adaptive immunity, as DCs are the most potent antigen-presenting cells.

T-Cells: Beta-defensins, particularly hBD-2, selectively attract memory T-cells. frontiersin.orgnih.gov This facilitates a rapid and targeted adaptive immune response upon secondary exposure to a pathogen.

Monocytes and Macrophages: hBD-2 and hBD-3 are known to be chemoattractants for monocytes and macrophages. frontiersin.orgmdpi.comnih.gov These cells are key players in phagocytosis and the inflammatory response.

Neutrophils: hBD-2 can act as a chemoattractant for neutrophils, especially when they have been primed by inflammatory signals like TNF-α. frontiersin.orgnih.gov Neutrophils are essential for the early control of bacterial infections.

Mast Cells: Certain beta-defensins can attract and activate mast cells, which are involved in allergic responses and inflammation. frontiersin.orgaai.org

The chemoattractant properties of beta-defensins were an exciting discovery, revealing them as a direct link between the innate and adaptive immune systems. frontiersin.org

The chemoattractant effects of beta-defensins are mediated through their interaction with specific chemokine receptors on the surface of immune cells. This interaction is a key mechanism by which these peptides direct immune cell trafficking.

CCR6: Human beta-defensin 2 (hBD-2) and hBD-3 have been identified as ligands for the chemokine receptor CCR6. frontiersin.orgnih.govnih.gov CCR6 is preferentially expressed on immature dendritic cells and memory T-cells, explaining the selective chemoattraction of these cell types. nih.govmdpi.com The interaction with CCR6 is a pivotal discovery, highlighting how beta-defensins bridge innate and adaptive immunity by recruiting key cells for antigen presentation and memory responses. nih.gov Anti-CCR6 antibodies have been shown to almost completely suppress cell migration induced by hBD-2, confirming the functional importance of this receptor. nih.gov

CCR2: In addition to CCR6, hBD-2 and hBD-3 have been demonstrated to interact with CCR2, a chemokine receptor expressed on monocytes, macrophages, and neutrophils. nih.govmdpi.com This interaction provides a mechanism for the recruitment of these myeloid cells to inflammatory sites, which is crucial for phagocytosis and inflammation. nih.gov The ability of beta-defensins to bind to both CCR2 and CCR6 allows them to recruit a broad spectrum of leukocytes. nih.gov

CXCR4: There have been reports suggesting that hBD-3 can down-modulate the HIV co-receptor CXCR4. frontiersin.org However, studies using beta-defensin fusion proteins did not demonstrate direct binding to or chemoattraction of cells expressing human CXCR4, suggesting that a direct interaction may not be the primary mechanism for all beta-defensins. nih.gov

Beta-DefensinInteracting Chemokine ReceptorRecruited Immune Cells
hBD-2CCR6, CCR2Immature Dendritic Cells, Memory T-Cells, Monocytes, Macrophages, Neutrophils
hBD-3CCR6, CCR2, potentially CXCR4 (down-modulation)Immature Dendritic Cells, Memory T-Cells, Monocytes, Macrophages

Modulation of Cytokine and Chemokine Production

Beta-defensins can significantly influence the inflammatory milieu by modulating the production of various cytokines and chemokines. This can lead to both pro-inflammatory and anti-inflammatory outcomes, depending on the context.

Pro-inflammatory Responses:

Human beta-defensins, particularly hBD-2 and hBD-3, can induce the production of pro-inflammatory cytokines and chemokines in various cell types, including keratinocytes and monocytes. frontiersin.orgnih.gov

Treatment of keratinocytes with hBD-2, hBD-3, and hBD-4 has been shown to increase the expression of IL-6, IL-10, IP-10, CCL2, CCL20, and RANTES. frontiersin.org

In human peripheral blood mononuclear cells (PBMCs), hBD-2 is a potent inducer of a wide range of cytokines and chemokines, including IL-6, IL-8, IL-10, and MCP-1. asm.org

hBD-3 has been shown to increase the expression of TNFα, IL-1α, IL-6, and IL-8 in human macrophages and monocytes through a TLR1/2-dependent mechanism. nih.gov

Anti-inflammatory Responses:

Paradoxically, beta-defensins can also exhibit anti-inflammatory properties. For instance, hBD-3 has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with LPS. nih.govoup.com

This dual functionality suggests that the immunomodulatory role of beta-defensins is context-dependent, possibly influenced by their concentration and the surrounding inflammatory environment. nih.gov

Beta-DefensinCell TypeInduced Cytokines/Chemokines (Pro-inflammatory)Suppressed Cytokines (Anti-inflammatory)
hBD-2Keratinocytes, PBMCsIL-6, IL-10, IP-10, CCL2, CCL20, RANTES, IL-8, MCP-1-
hBD-3Keratinocytes, Macrophages, MonocytesIL-6, IL-10, IP-10, CCL2, CCL20, RANTES, TNFα, IL-1α, IL-8TNFα, IL-6 (in the presence of LPS)
hBD-4KeratinocytesIL-6, IL-10, IP-10, CCL2, CCL20, RANTES-

Influence on Immune Cell Survival and Apoptosis

Beta-defensins can also modulate the lifespan of immune cells, particularly neutrophils, which has significant implications for the duration and resolution of inflammation.

hBD-3 has been shown to suppress neutrophil apoptosis by binding to CCR6 on the neutrophil surface. nih.gov This interaction leads to an increase in the anti-apoptotic protein Bcl-xL and a decrease in caspase 3 activity, thereby prolonging the survival of these key phagocytes at the site of infection. frontiersin.orgnih.gov By delaying neutrophil apoptosis, beta-defensins can enhance the clearance of pathogens. nih.gov

Studies on avian this compound (AvBD7) have shown that at concentrations of 5 or 30 μM, it does not induce significant early or late apoptosis in murine macrophages after 6 hours of incubation. frontiersin.org

Activation and Maturation of Antigen-Presenting Cells (APCs)

A critical aspect of the immunomodulatory function of beta-defensins is their ability to activate and promote the maturation of antigen-presenting cells (APCs), such as dendritic cells and monocytes. This is a key step in initiating an adaptive immune response.

Murine beta-defensin 2 has been shown to induce the maturation of dendritic cells through a Toll-like receptor 4 (TLR4)-dependent mechanism. frontiersin.orgnih.gov

Human beta-defensin 3 (hBD-3) activates professional APCs, including monocytes and myeloid dendritic cells, via Toll-like receptors 1 and 2 (TLR1/2). nih.govfrontiersin.org This activation leads to the upregulation of co-stimulatory molecules like CD80 and CD86, which are essential for T-cell activation. frontiersin.org

hBD-3-matured dendritic cells also upregulate the expression of the chemokine receptor CCR7, which directs their migration to lymph nodes to present antigens to T-cells. aacrjournals.org

Bridging Innate and Adaptive Immunity

Through their combined actions of chemoattraction, cytokine modulation, and APC activation, beta-defensins serve as a crucial link between the innate and adaptive immune systems. frontiersin.orgnih.govmdpi.com

By recruiting immature dendritic cells and memory T-cells to the site of microbial invasion via CCR6, beta-defensins facilitate the initiation of a specific and robust adaptive immune response. nih.gov

The activation and maturation of APCs by beta-defensins ensure effective antigen presentation to T-cells, leading to the generation of antigen-specific immunity. frontiersin.orgjmb.or.kr

This bridging function highlights that beta-defensins are not just simple antimicrobial peptides but are sophisticated modulators of the entire immune response, from the initial innate recognition of a threat to the development of long-lasting adaptive immunity. frontiersin.orgmednexus.orgnih.gov

Modulation of B-Cell Responses

While primarily known for their role in innate immunity, certain beta-defensins have been observed to influence adaptive immune cells, including B-cells. In chickens, this compound (also known as Gallinacin 7 or Gal 7) has been identified in both the B-cells and stromal cells of the bursa of Fabricius, a primary lymphoid organ for B-cell development in birds. wiley-vch.de Furthermore, gene expression profiling of chicken embryonic blood identified this compound in a population of non-red blood cells that express markers associated with the lymphoid cell lineage. nih.gov This suggests a potential role for this compound in the development or function of B-lymphocytes.

However, the direct modulatory effects of this compound on B-cell responses are not fully elucidated and may vary across species. For instance, a study in rainbow trout demonstrated that while cathelicidin (B612621) antimicrobial peptides stimulated B-cell immune activities, the expression of the beta-defensin gene did not significantly increase in response to various stimuli, indicating it may not be a primary innate immune effector of fish B-cells. patsnap.com In contrast, patents have been filed that describe the use of beta-defensins in compositions intended to promote B-cell maturation. google.com

Other Biological Functions (non-immune related, non-clinical)

Beyond its functions within the immune system, this compound is implicated in a range of other fundamental biological processes.

Roles in Cell Proliferation, Migration, and Differentiation

This compound (Defb7) has been shown to influence basic cellular behaviors such as growth, movement, and specialization.

Cell Proliferation: Recombinant Defb7 is utilized in laboratory settings within cell culture systems to actively promote cell growth. biocompare.com

Cell Differentiation and Migration: Studies in chickens have associated Avian this compound (AvBD7) with genes involved in cell differentiation. nih.gov In response to Campylobacter jejuni inoculation in chickens, AvBD7 was among the immune-related genes enriched in pathways controlling cell differentiation, migration, and adhesion. nih.gov Research on the mouse epididymis found that dysregulation of Defb7 expression correlated with impaired tissue regeneration, a process fundamentally reliant on cell differentiation and proliferation. nih.govresearchgate.net This suggests that balanced Defb7 expression is necessary for maintaining the stemness of basal cells required for epithelial homeostasis. nih.govresearchgate.net

Contribution to Tissue Regeneration and Wound Healing

The involvement of this compound in cell proliferation and differentiation extends to its contribution to tissue repair and regeneration.

In a mouse model of epididymal injury, an imbalanced immune environment, characterized by a significant increase in the expression of Defb7 and other beta-defensins, was linked to the impaired regenerative capacity of the epithelium. nih.govresearchgate.net This highlights a potential regulatory role for this compound, where its dysregulation can hinder proper tissue repair. Furthermore, research in lizards suggests that beta-defensins are involved in protecting newly regenerated tissues from microbial invasion during the vulnerable process of wound healing. researchgate.net General patents related to beta-defensins also list wound repair among their various functions. epo.org

Potential Roles in Embryonic Development

Evidence points to a role for this compound during the developmental stages of an organism.

Expression of this compound has been detected during embryonic development in various species. In mice, its expression was identified as part of the gene expression profile during prostate development, from the embryonic urogenital sinus to the adult gland. d-nb.info In avian species, beta-defensins are crucial for protecting the developing embryo. nih.gov Avian this compound (AvBD7) is expressed in the yolk sac membrane, a tissue vital for embryonic immune defense. nih.govcore.ac.uk Studies have shown that the expression of AvBD7 in the yolk sac can be upregulated by external compounds, suggesting an active protective role during embryogenesis. nih.gov Furthermore, AvBD7 was detected in the circulating non-red blood cells of chicken embryos, pointing to its early presence in developing immune-related cells. nih.gov

Involvement in Reproductive Physiology

This compound appears to play a significant role in the physiology of the male reproductive tract, particularly in processes essential for fertility.

Studies have localized beta-defensin expression to the male reproductive organs, where they are believed to participate in sperm maturation and protection. researchgate.net In the mouse epididymis, a tissue critical for sperm maturation and storage, altered expression of Defb7 was associated with impaired tissue regeneration, a process vital for maintaining the proper environment for sperm maturation and immunological tolerance. nih.gov A patent has been filed for the use of epididymis-specific beta-defensins in pharmaceutical compositions to promote the maturation of sperm. patsnap.com In avian species, Avian this compound is found in egg white, where it likely contributes to the antimicrobial shield protecting the oocyte and subsequent embryo. core.ac.uk

Compound Names Mentioned

Compound Name
This compound (DEFB7, BD-7, DEFB107A)
Avian this compound (AvBD7, Gallinacin 7, GAL7)
Beta-defensin 8 (Defb8)
Beta-defensin 50 (Defb50)
Cathelicidin
Beta-defensin 6 (AvBD6)
Beta-defensin 1 (AvBD1)
Beta-defensin 10 (AvBD10)
Defensin Beta 4A (DEFB4A)

Research Findings on this compound Functions

Biological ProcessOrganism/ModelKey FindingReference
Cell ProliferationCell CultureRecombinant Defb7 is used to promote cell growth. biocompare.com
Cell Differentiation & MigrationChicken (in vivo)AvBD7 expression is associated with genes involved in cell differentiation and is upregulated in pathways controlling differentiation and migration during an immune response. nih.govnih.gov
Tissue RegenerationMouse (Epididymis)Increased expression of Defb7 is associated with an impaired capacity for the epididymis to regenerate after injury. nih.govresearchgate.net
Embryonic DevelopmentChicken (Yolk Sac)AvBD7 is expressed in the yolk sac and can be upregulated, suggesting a protective role for the embryo. nih.gov
Embryonic DevelopmentMouse (Prostate)This compound expression is detected during the development of the prostate gland. d-nb.info
Reproductive PhysiologyMouse (Epididymis)Dysregulated Defb7 expression is linked to impaired epididymal regeneration, which is crucial for sperm maturation and immunotolerance. nih.gov
Reproductive PhysiologyAvian (Egg)AvBD7 is present in egg white, contributing to the antimicrobial protection of the reproductive components. core.ac.uk

Evolutionary Dynamics and Comparative Biology of Beta Defensins

Phylogenetic Relationships and Ancestral Origins (e.g., from Big Defensins)

The evolutionary history of the beta-defensin family, including Beta-defensin 7, is rooted in ancient invertebrate immunity. researchgate.netnih.gov Compelling evidence from structural and genomic comparisons points to "big defensins," a family of antimicrobial peptides found in invertebrates, as the likely ancestors of vertebrate beta-defensins. researchgate.netnih.gov Big defensins are characterized by two distinct domains, and it is the C-terminal domain that shares remarkable similarity with vertebrate beta-defensins, including a conserved cysteine-rich motif and a similar genomic organization. researchgate.netnih.gov

The transition from an invertebrate big defensin (B1577277) to the ancestral vertebrate beta-defensin is thought to have occurred through mechanisms such as exon shuffling or the intronization of exonic sequences. researchgate.netnih.gov This evolutionary leap resulted in the loss of the N-terminal domain characteristic of big defensins, giving rise to a gene with a two-exon structure. researchgate.net This ancestral gene encoded the signal peptide in the first exon and the mature beta-defensin peptide in the second. researchgate.net This fundamental two-exon/one-intron organization is retained in mammals. researchgate.net

Phylogenetic analyses reveal that beta-defensins are present in a wide range of vertebrate lineages, from fish to humans, suggesting their ancient origin within the vertebrate subphylum. researchgate.netnih.gov The presence of beta-defensin-like genes in phylogenetically distant vertebrates, including reptiles, birds, and teleost fishes, supports the hypothesis that a primordial beta-defensin gene served as the common ancestor for all vertebrate defensins. frontiersin.org In fact, the phylogenetic relationship between invertebrate defensins and vertebrate beta-defensins is closer than that between the different vertebrate defensin families (alpha-, beta-, and theta-defensins). researchgate.net This indicates that beta-defensins are a more ancient component of the vertebrate immune system compared to alpha- and theta-defensins, which are absent in older vertebrate lineages like birds and fish. wikipedia.orgnih.gov Alpha-defensins are believed to have arisen from beta-defensins through gene duplication after the divergence of mammals from other vertebrates. frontiersin.orgnih.gov

The evolutionary path of big defensins has been patchy, with multiple independent gene loss events observed in various animal lineages. nih.govfrontiersin.org They are primarily found in marine-adapted invertebrates such as lophotrochozoans (e.g., bivalve mollusks), some arthropods, and basal chordates like amphioxus. nih.govfrontiersin.org The retention and expansion of big defensins in these groups, particularly in bivalves, alongside the emergence of beta-defensin-like sequences, provides a window into the ongoing evolutionary processes that likely mirrored the ancient transition to vertebrate beta-defensins. nih.govfrontiersin.org

Diversification and Neofunctionalization Across Vertebrate Species

Following the emergence of the ancestral beta-defensin gene, a remarkable process of diversification and neofunctionalization unfolded across vertebrate evolution. This has led to the expansion of the beta-defensin gene family, with varying numbers of genes found in different species, ranging from a single gene in the western clawed frog to over 40 in cattle. nih.gov This diversification is a hallmark of the dynamic evolution of this gene family, driven by the constant selective pressures exerted by pathogens. nih.gov

One of the key mechanisms driving this diversification is gene duplication. neueve.comjabg.org Repeated duplication events have given rise to clusters of beta-defensin genes in vertebrate genomes. neueve.comjabg.org For example, in the chicken genome, a single cluster of 13 avian beta-defensin (AvBD) genes, including the ortholog of this compound (AvBD7), is located on chromosome 3. nih.govscispace.com Comparative genomics between the chicken and zebra finch revealed that after their split, the passerine line experienced several gene duplication events, resulting in 12 new genes, while the galliforme line had only a single duplication. neueve.com

Following duplication, the newly formed gene copies are often subject to relaxed selection, allowing for the accumulation of mutations. neueve.com This can lead to neofunctionalization, where the duplicated gene acquires a new function, or subfunctionalization, where the original functions are partitioned between the two copies. physiology.org Evidence for neofunctionalization in beta-defensins is widespread. physiology.orgphysiology.org For instance, some beta-defensins have evolved roles beyond direct antimicrobial activity. In mammals, certain beta-defensins are crucial for reproductive processes, such as sperm maturation in the epididymis. frontiersin.org The expression of some beta-defensin genes in the absence of infection, for example during embryonic development, also points towards novel functions. physiology.org

The divergence of beta-defensin sequences, particularly in the mature peptide region, is a key indicator of functional diversification. frontiersin.orgphysiology.org While the six-cysteine framework that defines the tertiary structure is highly conserved, the amino acid sequence between the cysteines can be highly variable, even among closely related paralogs. nih.govphysiology.org This sequence diversity is thought to influence the antimicrobial spectrum and potency against different pathogens. nih.gov Furthermore, some beta-defensins have evolved to become key modulators of the immune system, linking the innate and adaptive immune responses by acting as chemoattractants for immune cells like T-lymphocytes and dendritic cells. frontiersin.orgphysiology.org In humans, some beta-defensins lack direct antimicrobial activity at physiological salt concentrations and instead function primarily as immunomodulators. nih.gov

The evolution of AvBD7 in Galliformes provides a specific example of this diversification. Studies have shown species-specific evolution of AvBD7, suggesting that it has been shaped by the unique selective pressures faced by different bird species. nih.gov This highlights how ecological and life-history differences can drive the divergent evolution of these important immune genes. nih.gov

Mechanisms of Gene Gain and Loss in Beta-Defensin Gene Families

The evolution of beta-defensin gene families is characterized by a dynamic process of gene gain and loss, often described by the "birth-and-death" model of evolution. researchgate.net This model posits that new genes are created by duplication, and these copies are either maintained in the genome over evolutionary time or are lost through deletion or inactivation into pseudogenes. jabg.org This process has led to significant variation in the number of beta-defensin genes among different vertebrate species. nih.gov

Gene duplication is a primary driver of the expansion of beta-defensin gene clusters. neueve.comjabg.org These duplications can occur through various mechanisms, including unequal crossing-over during meiosis. The resulting tandem arrays of genes are then subject to further evolution. The presence of large clusters of beta-defensin genes in many vertebrate genomes is a testament to the prevalence of gene duplication in the history of this family. nih.govjabg.org For example, the expansion of beta-defensin repertoires in bivalve mollusks is attributed to independent, lineage-specific tandem duplications. nih.govfrontiersin.org

Conversely, gene loss is also a common feature of beta-defensin evolution. nih.govjabg.org This can happen when a duplicated gene is no longer under selective pressure and accumulates mutations that render it non-functional, eventually leading to its deletion from the genome. In some cases, entire gene clusters can be lost. For instance, the complete loss of an orthologous beta-defensin block has been observed in most toothed whales. jabg.org The reasons for such gene loss can be tied to changes in the environment or lifestyle of a species. The transition to a marine environment, for example, may have resulted in relaxed selection from certain terrestrial pathogens, leading to the contraction of the beta-defensin gene family in cetaceans. jabg.org

The study of avian beta-defensins in different bird species reveals that both gene gain and loss have been widespread. researchgate.net While the core beta-defensin gene cluster shows a degree of conservation in gene order and orientation, there are clear instances of species-specific duplications and losses. researchgate.net This dynamic interplay of gene gain and loss allows the beta-defensin repertoire of a species to adapt to its specific pathogenic environment.

Presence/absence variation (PAV) is another mechanism contributing to the dynamic nature of these gene families. nih.govfrontiersin.org This means that certain beta-defensin genes can be present in the genomes of some individuals within a species but absent in others. nih.govfrontiersin.org This has been observed for big defensin genes in mussels and oysters and highlights the ongoing, rapid evolution within these gene families. nih.govfrontiersin.org

Adaptive Evolution and Natural Selection Pressures

The evolution of the beta-defensin gene family is strongly influenced by adaptive evolution, driven by the relentless selection pressures imposed by a diverse and ever-changing landscape of pathogens. nih.govneueve.com This is evident in the rapid evolution of these genes, which is characterized by high rates of amino acid substitution, particularly in the region of the gene that codes for the mature peptide. nih.govnih.gov

A key indicator of adaptive evolution is the evidence of positive selection, also known as diversifying selection. neueve.com Positive selection favors new mutations that alter the amino acid sequence of a protein, potentially leading to novel functions or enhanced activity against specific pathogens. neueve.com Numerous studies have identified specific amino acid sites within beta-defensin genes that are under positive selection. nih.govneueve.com These sites are often located in the mature peptide region, which is directly involved in antimicrobial activity and interaction with microbial membranes. nih.govneueve.com The changes in these amino acid positions have been shown to generate novel, pathogen-specific responses. neueve.com

In avian beta-defensins, including AvBD7, evidence of positive selection has been documented. nih.govneueve.com While many sites within these genes are under negative (purifying) selection to maintain their essential functions, episodic diversifying selection acts on a few specific sites. nih.gov A model of neofunctionalization has been proposed where, after gene duplication, the ancestral gene copy remains under purifying selection to preserve its original function, while the duplicated copy evolves under positive selection to acquire a new one. nih.gov

The evolutionary trajectory of beta-defensin genes is often species-specific, reflecting the unique ecological niches and life-history traits of different animals. nih.gov Factors associated with infection risk, such as social structure, diet, and habitat, are thought to be major drivers of the selective pressures on these immune genes. nih.gov The species-specific evolution of AvBD6 and AvBD7 in Galliformes, for example, is difficult to fully explain without considering the unique challenges faced by each species. nih.gov

The rapid divergence of the second exon of beta-defensin genes, which encodes the mature peptide, contrasts with the relative stability of the first exon, which encodes the signal peptide. nih.gov This pattern suggests that while the mechanism for secreting the peptide is conserved, the functional part of the peptide is under strong pressure to diversify. nih.gov This divergence can lead to functional shifts, such as increased cationicity which can enhance bacterial killing efficiency, or the acquisition of entirely new roles in processes like reproduction. physiology.org

Advanced Research Methodologies and Experimental Models for Beta Defensin 7 Studies

In Vitro Cellular and Biochemical Models

In vitro models provide a controlled environment to investigate the specific cellular and molecular interactions of beta-defensin 7. These systems are fundamental for elucidating its mechanisms of action.

Established Cell Culture Systems (e.g., Immortalized Epithelial Cells, Primary Immune Cells)

To study the function of beta-defensins, researchers utilize various cell culture systems. Immortalized epithelial cell lines, such as human keratinocytes, gingival epithelial cells, and lung carcinoma cells (A549), are commonly employed. iiarjournals.orgasm.orgnih.gov These cell lines provide a consistent and reproducible model to investigate the expression and regulation of beta-defensins in response to stimuli. For instance, studies have used human gingival epithelial cells to examine the induction of beta-defensins by bacteria like Fusobacterium nucleatum. asm.org

Primary cells, isolated directly from tissues, offer a model that more closely reflects the in vivo environment. Primary human gingival epithelial cells (HGECs) and fibroblasts have been used to assess the expression capacity of beta-defensins following gene transduction. nih.gov Additionally, primary immune cells, such as monocytes and macrophages (like the RAW 264.7 cell line), are crucial for studying the immunomodulatory effects of beta-defensins, including their ability to influence cytokine secretion and phagocytosis. mdpi.comfrontiersin.org

Table 1: Examples of Cell Culture Systems in Beta-Defensin Research

Cell Type Model Type Application in Beta-Defensin Research
Human Keratinocytes Immortalized Cell Line Studying inducible expression in response to bacteria and cytokines. asm.org
Gingival Epithelial Cells Primary and Immortalized Investigating induction by oral bacteria and inflammatory stimuli. nih.govasm.org
A549 Lung Carcinoma Cells Immortalized Cell Line Examining anticancer activities and cellular responses. iiarjournals.org
RAW 264.7 Macrophages Immortalized Cell Line Analyzing immunomodulatory effects, such as cytokine production. mdpi.comfrontiersin.org

Gene Expression Analysis Techniques (e.g., Quantitative Real-Time PCR, RNAi Silencing)

Understanding the regulation of this compound gene expression is a key area of research. Quantitative real-time polymerase chain reaction (qRT-PCR) is a cornerstone technique for this purpose. It allows for the precise measurement of mRNA levels, providing insights into how stimuli like bacteria, cytokines (e.g., Interleukin-1β), or other molecules affect gene expression. pnas.orgmedrxiv.orgfrontiersin.org The 2-ΔΔCT method is a common approach for quantifying the relative changes in gene expression. nih.gov

To validate the function of specific genes in the pathways regulating beta-defensin expression, RNA interference (RNAi) silencing is employed. nih.gov By introducing small interfering RNAs (siRNAs) that target and degrade specific mRNAs, researchers can effectively "knock down" the expression of a gene of interest and observe the impact on beta-defensin production. qiagen.comhorizondiscovery.comnih.gov This technique has been instrumental in identifying key signaling molecules involved in the induction of beta-defensins. asm.orgnih.gov

Table 2: Key Gene Expression Analysis Techniques for this compound

Technique Description Purpose in this compound Research
Quantitative Real-Time PCR (qRT-PCR) Amplifies and quantifies specific mRNA transcripts in real-time. frontiersin.org Measures the level of beta-defensin mRNA expression in response to various stimuli. medrxiv.orgfrontiersin.org

Protein Expression and Localization Methodologies (e.g., Immunohistochemistry, Confocal Microscopy)

Determining where and how this compound protein is expressed within tissues and cells is crucial for understanding its function. Immunohistochemistry is a widely used technique to visualize the localization of beta-defensin proteins in tissue sections. researchgate.netuc.edu This method uses antibodies specific to the defensin (B1577277) to stain the protein within its cellular and tissue context, revealing, for example, its presence in the cytoplasm or nucleus of epithelial cells. researchgate.net

Confocal microscopy offers high-resolution imaging to pinpoint the subcellular localization of beta-defensins. exp-oncology.com.uanih.gov By using fluorescently labeled antibodies, researchers can visualize the distribution of the peptide within different cellular compartments, such as the cytoplasm and nucleus. exp-oncology.com.ua This technique has been used to show that exogenously added beta-defensins can enter cells and localize to the nucleus. exp-oncology.com.ua Furthermore, confocal microscopy can be used to observe the interaction of fluorescently labeled beta-defensins with cells, such as their uptake by macrophages. frontiersin.org

Functional Assays (e.g., Radial Diffusion Assay for MIC, Chemotaxis Assays, Cytokine/Chemokine Profiling)

A variety of functional assays are employed to determine the biological activities of this compound. The radial diffusion assay is a common method to assess the antimicrobial potency of the peptide. nih.govresearchgate.net This assay determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. nih.gov

Chemotaxis assays are used to evaluate the ability of beta-defensins to attract immune cells. nih.gov These peptides can act as chemokines, recruiting cells like monocytes and dendritic cells to sites of inflammation. nih.govtandfonline.com

Cytokine and chemokine profiling is performed to understand the immunomodulatory effects of beta-defensins. mdpi.comd-nb.info Techniques such as enzyme-linked immunosorbent assay (ELISA) and qRT-PCR are used to measure the levels of various cytokines and chemokines produced by immune cells in response to beta-defensin stimulation. nih.govd-nb.info This helps to elucidate how beta-defensins shape the immune response. d-nb.info

Signal Transduction Pathway Analysis

Elucidating the intracellular signaling pathways that govern the expression and function of this compound is a major focus of research. The induction of beta-defensins is often mediated by the activation of specific signaling cascades in response to external stimuli. asm.org For example, the recognition of bacterial components by Toll-like receptors (TLRs) can trigger downstream signaling pathways. asm.org

Key pathways implicated in beta-defensin regulation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. asm.orgmdpi.com Western blotting is a standard technique used to detect the phosphorylation and activation of key proteins within these pathways, such as p38 and JNK. asm.orgasm.org By analyzing these signaling events, researchers can map the molecular circuitry that controls beta-defensin expression and its subsequent effects on the immune system. asm.orgmdpi.com

Ex Vivo Tissue and Organ Explant Models

Ex vivo models, which involve the use of fresh tissue or organ samples cultured outside the body, bridge the gap between in vitro cell cultures and complex in vivo systems. These models maintain the tissue architecture and cellular diversity of the original organ, providing a more physiologically relevant context for studying this compound.

Organotypic dento-epithelial culture models have been used to study the secretion patterns of beta-defensins in response to bacterial biofilms. tandfonline.com Similarly, ex vivo colon organ cultures allow for the investigation of antimicrobial host defense in the intestine. nih.gov In these systems, researchers can stimulate the tissue with cytokines like IL-1β and measure the resulting expression of antimicrobial peptides. nih.gov Human skin explant models are also valuable for studying the expression of beta-defensins in response to barrier disruption or microbial challenge. frontiersin.org These models have shown that treatments like sodium dodecyl sulfate (B86663) (SDS) can induce the expression of beta-defensins, highlighting their role in the skin's inflammatory response. frontiersin.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Beta-defensin 1
Beta-defensin 2
Beta-defensin 3
Beta-defensin 4
This compound
Beta-defensin 126
Cathelicidin (B612621) LL-37
Cyclooxygenase-2
Filaggrin
Gentamicin
Human Neutrophil Peptide-1 (HNP-1)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-10 (IL-10)
Interleukin-17A (IL-17A)
Interferon-γ (IFNγ)
Involucrin
Lipopolysaccharide (LPS)
Lipoteichoic acid (LTA)
Loricrin
Monocyte chemotactic protein-1 (MCP-1)
Prostaglandin E2
Quercetin
Ribonuclease 7 (RNase 7)
Sodium dodecyl sulfate (SDS)
Thymic Stromal Lymphopoietin (TSLP)

In Vivo Animal Models (non-human, non-clinical)

In vivo animal models are indispensable for understanding the physiological and protective roles of beta-defensins in a complex biological system. These models allow for the study of host-pathogen interactions, immune responses, and the systemic effects of these peptides.

Mouse models are a cornerstone of beta-defensin research, offering a versatile platform to study systemic distribution and host defense mechanisms. For instance, to track the systemic distribution of avian this compound (AvBD7) after administration, researchers have utilized fluorescence labeling. In one such study, fluorescently labeled AvBD7 was injected intraperitoneally into mice, and its distribution was monitored using whole-body live imaging. frontiersin.org This technique revealed that AvBD7 rapidly disseminates and localizes to key organs, particularly the liver, and is still detectable 24 hours post-injection, highlighting its stability. frontiersin.org

Furthermore, mouse models of systemic infection are critical for evaluating the protective efficacy of beta-defensins. In a murine model of lethal salmonellosis, the administration of AvBD7 demonstrated a beneficial effect by increasing the survival rate of infected mice and reducing the bacterial load in the liver. nih.gov Studies on other beta-defensins, such as human beta-defensin 3 (hBD-3), have also employed mouse models to demonstrate their therapeutic potential in wound healing and against viral infections like influenza. frontiersin.orgfrontiersin.org These models often involve creating excisional wounds or inducing infections and then observing the effects of exogenously applied or endogenously modulated beta-defensins. frontiersin.org

The table below summarizes findings from studies using rodent models to investigate beta-defensins.

Model OrganismBeta-Defensin StudiedKey Research FocusMajor Findings
Mouse (C57BL/6)Avian this compound (AvBD7)Systemic distribution and stabilityAvBD7 localizes to the liver and persists for over 24 hours. frontiersin.org
MouseAvian this compound (AvBD7)In vivo antibacterial efficacyIncreased survival and reduced bacterial load in a salmonellosis model. nih.gov
Mouse (Balb/c)Human Beta-Defensin 3 (hBD-3)Pro-inflammatory pathway modulationhBD-3 was shown to inhibit TNF-α induced by LPS and KLA in bone marrow-derived macrophages. nih.gov
MouseMurine Beta-Defensin 1 (mBD-1)Role in pulmonary innate immunitymBD-1 deficient mice showed delayed clearance of Haemophilus influenzae from the lungs. frontiersin.orgphysiology.org

While rodent models are widely used, specialized animal models are crucial for studying species-specific defensin families and their roles in relevant agricultural and veterinary contexts.

Bovine Models: Cattle possess a diverse repertoire of beta-defensins, with at least 57 identified genes, but lack the alpha- and theta-defensins found in primates. physiology.orgnih.gov This expanded suite of beta-defensins in the bovine genome is a subject of intense research for its potential to enhance resistance to diseases like mastitis and bovine respiratory disease. frontiersin.orgveterinaryworld.org Studies in cattle have focused on the expression of beta-defensins, such as Tracheal Antimicrobial Peptide (TAP) and Lingual Antimicrobial Peptide (LAP), in tissues like the mammary gland, lungs, and uterus in response to infection. frontiersin.orgnih.gov For example, bovine endometrial cells produce beta-defensins that are significantly elevated during uterine disease. frontiersin.org Research in this area aims to leverage the natural diversity of bovine beta-defensins to improve animal health. physiology.orgnih.gov

Avian Models: Birds, including chickens, exclusively possess beta-defensins, with 14 distinct Avian beta-defensins (AvBDs) identified in chickens. frontiersin.orgnih.gov The genes for these peptides are clustered on a single chromosome. nih.gov Avian models are essential for studying the function of AvBDs, such as AvBD7, in their native host. Research has profiled the expression of various AvBDs in different tissues, including immune tissues like the thymus and spleen, and at mucosal surfaces which are primary sites of pathogen entry. nih.govnih.gov Studies have also investigated the association between polymorphisms in AvBD genes, including AvBD7, and the immune response to pathogens like Salmonella enteritidis. nih.gov

The following table presents key research findings from specialized animal models.

Animal ModelDefensin Family StudiedKey Research AreaSignificant Findings
Bovine (Cattle)Bovine Beta-Defensins (e.g., TAP, LAP)Disease resistance, Gene diversityCattle have an expanded repertoire of at least 57 beta-defensin genes. physiology.orgnih.gov Expression of specific beta-defensins is upregulated in response to infections in the mammary gland and lungs. frontiersin.org
Avian (Chicken)Avian Beta-Defensins (e.g., AvBD7, AvBD8)Innate immunity, Gene expressionChickens possess 14 beta-defensins. nih.gov AvBD gene polymorphisms are associated with variations in immune response to pathogens. nih.gov AvBD8 is highly expressed in the intestinal mucosal layer. nih.gov

Genetically modified animal models, particularly knockout and transgenic strains, provide powerful tools to dissect the specific functions of individual beta-defensins.

Knockout Models: Mice with a targeted deletion (knockout) of a specific beta-defensin gene are invaluable for determining the non-redundant roles of that peptide in host defense. For example, mice lacking the gene for murine beta-defensin 1 (mBD-1) have been shown to have delayed clearance of Haemophilus influenzae from the lungs and an increased incidence of spontaneous bacteriuria, providing direct evidence for the protective role of mBD-1 in these respective systems. physiology.orgplos.org Similarly, studies in mBD-1 deficient mice infected with Candida albicans revealed elevated fungal burdens and impaired inflammatory responses, highlighting the peptide's role in antifungal defense. aai.org While a specific AvBD7 knockout model is not widely reported, these studies on other defensins establish a clear precedent for how such a model could be used to define the unique contributions of AvBD7 to avian immunity.

Transgenic Models: Transgenic models involve the introduction of a new gene or the overexpression of an existing one. Mice overexpressing murine beta-defensin-6 were developed to explore the pathophysiological roles of the defensin family, though this particular model resulted in progressive muscle degeneration, revealing potential cytotoxic effects at high concentrations. physiology.org Conversely, transgenic mice expressing human defensins, such as human beta-defensin 3 (hBD-3), have been created to study their protective effects. For example, transgenic cattle expressing hBD-3 have been generated and show enhanced resistance to Mycobacterium bovis infection. researchgate.net Similarly, milk from transgenic cattle containing hBD-3 has been studied in mice to assess its effects on gastrointestinal health. plos.org These models demonstrate the potential of using transgenesis to enhance disease resistance or to produce valuable biomolecules.

Genetic ModificationAnimal ModelDefensin StudiedResearch ApplicationKey Outcome
KnockoutMouseMurine Beta-Defensin 1 (mBD-1)Role in bacterial infectionDelayed clearance of H. influenzae from the lung. physiology.org Increased susceptibility to urinary tract infections. plos.org
KnockoutMouseMurine Beta-Defensin 1 (mBD-1)Role in fungal infectionElevated oral and systemic fungal burdens during Candida albicans infection. aai.org
Transgenic (Overexpression)MouseMurine Beta-Defensin 6 (mBD-6)Pathophysiological rolesInduced progressive muscle degeneration, indicating potential cytotoxicity. physiology.org
Transgenic (Expression)CattleHuman Beta-Defensin 3 (hBD-3)Disease resistanceEnhanced resistance to Mycobacterium bovis infection. researchgate.net

Specialized Animal Models (e.g., Bovine, Avian for specific defensin families)

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are integral to modern beta-defensin research, enabling the analysis of large datasets to predict structure, function, and evolutionary relationships.

Comparative Genomics: This approach involves comparing the DNA sequences of beta-defensin genes across different species to understand their evolution and function. Such analyses have revealed that while birds have a single cluster of beta-defensin genes, mammals like mice and cattle have multiple clusters. physiology.orgnih.gov The number of beta-defensin genes varies significantly among species, from 14 in chickens to 48 in mice and humans, likely reflecting different evolutionary pressures from pathogens. frontiersin.orgphysiology.org Comparative genomics has been instrumental in identifying orthologous genes, such as murine beta-defensin 14 (mBD-14) being the functional ortholog of human beta-defensin 3 (hBD-3). nih.gov This type of analysis also highlights species-specific expansions and variations in gene copy number, which can be linked to disease resistance. frontiersin.orgphysiology.org

Proteomics: Proteomic approaches focus on the large-scale study of proteins. In the context of beta-defensins, proteomics can be used to identify and quantify these peptides in various biological fluids and tissues. For example, proteomic analysis of amniotic fluid has identified defensins as part of a distinctive protein profile associated with intrauterine inflammation, suggesting their potential as biomarkers. mdpi.com Targeted proteomics methods, such as selected reaction monitoring (SRM), have been developed for the specific detection and quantification of human beta-defensins in samples like cell lysates and tears. unideb.hu

ApproachFocusApplication to Beta-Defensin ResearchExample Finding
Comparative GenomicsGene sequences and organization across speciesIdentification of orthologs, understanding gene family evolution, linking gene number to immune function.Identification of mBD-14 as the mouse ortholog of hBD-3. nih.gov Revelation that cattle have a highly expanded beta-defensin gene repertoire compared to other mammals. physiology.orgnih.gov
ProteomicsLarge-scale analysis of proteinsIdentification and quantification of defensins in biological samples, biomarker discovery.Defensins identified as potential biomarkers for intrauterine inflammation through analysis of amniotic fluid. mdpi.com

Structural Prediction: Predicting the three-dimensional structure of beta-defensins is crucial for understanding their mechanism of action. Homology modeling is a common technique where the structure of a protein is predicted based on its similarity to a known protein structure. The structure of Avian this compound from Corvus splendens was predicted using this method. researchgate.net Similarly, the structures of beta-defensins from the European sea bass were predicted using the SWISS-MODEL server, revealing the classic beta-defensin fold with three antiparallel beta-sheets stabilized by disulfide bonds. windows.net These predicted structures provide a framework for further functional analysis.

Molecular Dynamics (MD) Simulations: MD simulations use computational methods to simulate the physical movements of atoms and molecules over time. This technique provides insights into the stability, flexibility, and interaction of beta-defensins with other molecules, such as bacterial membranes. MD simulations of Corvus AvBD7 were used to analyze its interaction with a model mammalian membrane, helping to predict its hemolytic potential. ijpsr.com These simulations revealed how specific amino acid interactions help maintain the peptide's shape and stability. ijpsr.com In another study, MD simulations of human beta-defensin 3 (hBD-3) were used to investigate how it crosses different lipid bilayers, providing a dynamic view of its membrane-disrupting activity. acs.org

TechniquePurposeSpecific Application to this compound & OrthologsInsights Gained
Structural Prediction (Homology Modeling)To determine the 3D structure of a protein.Predicting the structure of Corvus AvBD7 and other novel beta-defensins. researchgate.netwindows.netRevealed the conserved beta-defensin fold and provided a basis for functional hypotheses.
Molecular Dynamics (MD) SimulationsTo simulate the movement and interaction of molecules over time.Analyzing the interaction of AvBD7 with model membranes. ijpsr.com Investigating the membrane translocation of hBD-3. acs.orgProvided insights into peptide stability, dimerization, membrane binding propensity, and mechanism of action. ijpsr.comacs.org

Phylogenetic and Evolutionary Trajectory Analysis

The evolutionary history of the β-defensin gene family, including this compound (DEFB7), is a dynamic narrative of gene duplication, diversification, and selection pressures, reflecting an ongoing evolutionary arms race between host and pathogen. nih.gov Phylogenetic and comparative genomic analyses across various species have illuminated the key molecular events that have shaped this crucial component of the innate immune system. physiology.orgnih.gov

The origin of β-defensins can be traced back to a common ancestor of bilateral metazoans. nih.gov Evidence suggests that vertebrate β-defensins emerged from an ancestral "big defensin" gene, likely found in invertebrates such as mollusks and arthropods. nih.govresearchgate.netuu.nl This evolutionary leap is thought to have occurred through processes like exon shuffling or the conversion of exonic sequences into introns, which resulted in the loss of an amino-terminal domain and the formation of the characteristic two-exon structure seen in most mammalian β-defensin genes. nih.govresearchgate.net This ancestral vertebrate β-defensin gene then underwent extensive expansion and diversification throughout vertebrate evolution. frontiersin.orgnih.gov It is widely considered the progenitor from which other mammalian defensins, such as α-defensins, later arose. wikipedia.orgphysiology.orgosti.gov

A defining characteristic of β-defensin evolution is the high frequency of gene duplication, leading to the formation of gene clusters in the genomes of most vertebrates. pnas.orgresearchgate.net In humans, β-defensin genes are organized into five syntenic clusters located on chromosomes 8p22-p23, 20p13, and 20q11.1. nih.govphysiology.orgfrontiersin.orgpnas.org Similar clusters are found in other mammals, such as mice, rats, and cattle, often in syntenic regions (regions with conserved gene order), suggesting they arose from common ancestral clusters before the divergence of these species. physiology.orgphysiology.orgpnas.org For instance, a study identified 28 new human and 43 new mouse β-defensin genes in five syntenic chromosomal regions, indicating a shared ancestry and conserved function. pnas.org The number of β-defensin genes, however, varies significantly among species, likely reflecting species-specific adaptations to different pathogenic challenges. nih.govphysiology.org

Table 1: Variation in β-Defensin Gene Count Across Species

Species Approximate Number of β-Defensin Genes Source
Western Clawed Frog 1 nih.gov
Chicken 13-14 physiology.orgosti.gov
Pig 29 physiology.orgnih.gov
Dog 38 physiology.org
Human ~48 physiology.org
Mouse ~48 physiology.org

This table provides an overview of the approximate number of β-defensin genes identified in the genomes of various vertebrate species, highlighting the expansion of the gene family.

The expansion of the β-defensin family is driven by a process known as "birth-and-death" evolution, which is common for immune system gene families. researchgate.net This model involves new genes being created by gene duplication (birth), with some of these copies being maintained in the population for long periods while others are inactivated or deleted (death). researchgate.net The genes that are retained often undergo positive Darwinian selection, where mutations that confer an advantage are favored. nih.govnih.gov This is particularly evident in the mature peptide region of β-defensins, encoded by the second exon. physiology.org In contrast, the signal peptide region, encoded by the first exon, tends to be more conserved. physiology.org This rapid evolution of the mature peptide allows the host to adapt its antimicrobial arsenal (B13267) to new and evolving pathogens. nih.gov

The evolutionary relationships create two main classes of related genes: orthologs and paralogs. physiology.org

Orthologs are genes in different species that evolved from a common ancestral gene through speciation. They often retain similar functions. For example, orthologs for human β-defensins have been identified in mice, rats, and rhesus monkeys. physiology.org

Paralogs are genes within the same species that arose from gene duplication events. This process allows for functional diversification, where one copy might retain the original function while the other evolves a new one. frontiersin.org In the Chinese alligator, for instance, paralogous β-defensin genes show evidence of higher selective pressure and higher expression levels compared to their orthologous counterparts, suggesting they play a crucial role in the alligator's powerful immune response. nih.gov

Table 2: Key Events in the Evolutionary Trajectory of β-Defensins

Evolutionary Event Description Significance Source(s)
Ancient Origin Emergence from an ancestral "big defensin" gene in invertebrates. Establishes the deep evolutionary roots of the β-defensin domain prior to vertebrates. nih.govresearchgate.net
Gene Duplication Repeated tandem duplication events creating gene clusters. Led to the expansion of the β-defensin repertoire, providing raw material for evolution. nih.govnih.govfrontiersin.org
Positive Selection Rapid evolution, particularly in the mature peptide-coding region. Drives functional diversification and adaptation to changing pathogen landscapes. nih.govphysiology.orgnih.gov
Birth-and-Death Model A cycle of gene duplication, divergence, and loss. Explains the dynamic nature and species-specific variation in the gene family. researchgate.net

| Emergence of α-Defensins | α-defensins in mammals arose from β-defensin ancestors. | Highlights β-defensins as the ancestral form of mammalian defensins. | physiology.orgosti.gov |

This table summarizes major milestones in the evolution of the β-defensin gene family.

Phylogenetic analyses, often constructing trees based on amino acid sequence similarities, help to visualize these evolutionary relationships. nih.govnih.gov Such analyses show that β-defensin genes from the same species often cluster together, indicating that many duplication events occurred after the divergence of those species. nih.gov The unique structural features of some β-defensins, such as the longer C-terminal tails in the chromosome 20 cluster (which includes DEFB7) or the unusual spacing between cysteines in DEFB7 itself, are products of this ongoing evolutionary diversification. pnas.org

Emerging Concepts and Future Research Directions in Beta Defensin 7 Science

Identification of Unanswered Questions and Knowledge Gaps

Despite significant advances, our understanding of Beta-defensin 7 and its orthologs is far from complete. The complexity of the defensin (B1577277) gene family, characterized by numerous genes and extensive copy number variation (CNV), presents considerable challenges. mdpi.comfrontiersin.org Key areas requiring further investigation include the precise in vivo functions of the many beta-defensin paralogs, the mechanisms that govern their often contradictory pro- and anti-inflammatory activities, and their specific roles in different tissues under normal and pathological conditions. nih.govfrontiersin.org

Several fundamental questions remain unanswered:

Functional Redundancy vs. Specificity: The beta-defensin gene family has expanded through gene duplication, leading to clusters of related genes. nih.govpnas.org A primary unanswered question is why so many different beta-defensins are expressed, often in the same tissue. nih.gov It is unclear whether this represents functional redundancy, providing a robust defense system, or if each defensin, including this compound, has a unique, non-overlapping role in host defense and immunomodulation. nih.govpnas.org

Regulation of Immunomodulatory Activity: Beta-defensins can act as both pro-inflammatory and anti-inflammatory mediators. frontiersin.orgnih.gov The specific molecular switches, post-translational modifications, or micro-environmental cues that dictate this functional dichotomy are poorly understood. frontiersin.org The concentration of the peptide may be a crucial factor, but this hypothesis requires more rigorous experimental validation in vivo. exp-oncology.com.ua

Significance of Copy Number Variation (CNV): The genomic region containing many beta-defensin genes is prone to CNV, with individuals having different numbers of gene copies. frontiersin.org While associations between CNV and susceptibility to inflammatory diseases like psoriasis have been established, the precise molecular and cellular consequences of these variations on this compound expression and function are not fully elucidated. mdpi.comfrontiersin.orgfrontiersin.org

Full Spectrum of Receptors: While receptors like CCR6 and TLRs have been identified as interaction partners, the complete range of receptors that beta-defensins bind to remains an open question. frontiersin.orgnih.gov Identifying novel receptors is crucial for understanding the full scope of their biological activities.

Table 1: Key Knowledge Gaps in this compound Research

Research AreaUnanswered Question/Knowledge GapSignificanceRelevant Citations
Functional GenomicsWhat is the extent of functional redundancy versus specificity among the numerous beta-defensin paralogs?Understanding the evolutionary pressure for maintaining such a large gene family and the unique contribution of each member. nih.govpnas.org
ImmunomodulationWhat molecular mechanisms determine whether this compound acts as a pro-inflammatory or anti-inflammatory agent?Clarifying its role in the resolution of inflammation and its potential dysregulation in chronic inflammatory diseases. frontiersin.orgnih.gov
Genetics and DiseaseHow does copy number variation (CNV) of beta-defensin genes functionally impact protein expression and disease susceptibility?Linking genetic predisposition to the pathogenesis of infectious and autoimmune diseases. mdpi.comfrontiersin.orgfrontiersin.org
Molecular InteractionsWhat is the complete repertoire of host cell receptors and microbial ligands for this compound?Revealing novel signaling pathways and biological functions beyond those currently known. nih.govstmu.edu.pk

Elucidation of Novel Functions and Regulatory Networks

Initially characterized as endogenous antibiotics, beta-defensins are now recognized as multifunctional molecules. nih.gov Emerging research continues to uncover novel roles for these peptides, extending their influence far beyond direct pathogen killing. They are increasingly viewed as critical signaling molecules that bridge the innate and adaptive immune systems. oup.comjmb.or.kr

Novel Functions:

Chemoattraction and Immune Cell Recruitment: A pivotal novel function is the ability of beta-defensins to act as chemoattractants for a variety of immune cells. They can recruit immature dendritic cells and memory T-cells, primarily through interaction with the chemokine receptor CCR6. oup.commdpi.com They also interact with other receptors like CCR2 to attract monocytes and macrophages. mdpi.comnih.gov This function positions them as key players in initiating and shaping the adaptive immune response. jmb.or.kr

Modulation of Tumor Microenvironment: Recent studies suggest a complex and sometimes paradoxical role for beta-defensins in cancer. nih.gov For instance, mouse beta-defensin 14 (an ortholog of human beta-defensin 3) was shown to recruit B cells into fibrosarcomas in a CCR6-dependent manner, which promoted tumor angiogenesis and growth. nih.gov This indicates that beta-defensins can be co-opted by tumors to create a supportive microenvironment.

Wound Healing and Tissue Repair: Evidence suggests that beta-defensins contribute to wound healing by stimulating the proliferation and migration of keratinocytes. exp-oncology.com.uaimmunopathol.com

Regulatory Networks: The expression of beta-defensins is tightly controlled by complex regulatory networks, ensuring their availability upon pathogenic challenge while preventing unwanted inflammation.

NF-κB and MAPK Pathways: The induction of many beta-defensin genes, particularly in response to microbial components like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as TNF-α and IL-1β, is heavily dependent on the activation of transcription factors via the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.commdpi.comnih.gov

Hormonal and Metabolic Regulation: In specific tissues, beta-defensin expression can be influenced by other systemic factors, including hormones and the metabolic state of the host, although these regulatory pathways are less understood. researchgate.netnih.gov

Table 2: Emerging Functions and Regulatory Pathways of Beta-Defensins

CategoryDescriptionKey Mediators/PathwaysRelevant Citations
Novel FunctionsLinks innate and adaptive immunity by recruiting key immune cells to sites of infection.CCR6, CCR2 oup.comjmb.or.krmdpi.com
Modulates the tumor microenvironment by recruiting immune cells that can either suppress or promote tumor growth.CCR6, B cells, Angiogenesis nih.gov
Promotes tissue repair and wound healing by stimulating epithelial cell proliferation and migration.Keratinocytes exp-oncology.com.uaimmunopathol.com
Regulatory NetworksInducible expression in response to pathogens and inflammatory signals.NF-κB, MAPK, TLRs, IL-1β, TNF-α mdpi.commdpi.comnih.gov
Systemic regulation in specific physiological contexts.Hormones, Metabolic Factors researchgate.netnih.gov

Advanced Approaches for Studying this compound Interactions (e.g., Host-Pathogen Interplay, Specific Receptor Binding)

To address the unanswered questions surrounding this compound, researchers are employing increasingly sophisticated techniques to dissect its molecular interactions in complex biological systems.

Studying Host-Pathogen Interplay: Moving beyond simple in vitro bactericidal assays, current research investigates the role of beta-defensins in the context of a whole organism. For example, studies using systemic administration of avian defensin AvBD7 in a mouse model of salmonellosis have shown that the peptide can reduce the intracellular multiplication of Salmonella within macrophages and improve survival. frontiersin.org This highlights an intracellular antibacterial effect, a previously unknown function. frontiersin.org Such in vivo models are critical for understanding how defensins combat pathogens within the host environment. frontiersin.orgnih.gov

Analyzing Specific Receptor Binding: The immunomodulatory functions of this compound are mediated by its binding to specific host cell receptors. nih.gov The interaction with chemokine receptors like CCR6 and CCR2, and pattern recognition receptors like Toll-like receptors (TLRs), is a central area of investigation. nih.govmdpi.com Advanced techniques such as surface plasmon resonance can quantify the binding affinity and kinetics of these interactions, while structural biology methods like Nuclear Magnetic Resonance (NMR) spectroscopy help to determine the three-dimensional structure of the defensin-receptor complex, revealing the basis of binding specificity. frontiersin.org

In Vivo Tracking and Visualization: To understand where and how this compound functions in a living organism, advanced imaging techniques are being utilized. Fluorescence labeling of the defensin peptide allows for real-time tracking of its distribution after administration, identifying target organs and cell types. frontiersin.org For example, labeled AvBD7 was observed to associate with peritoneal cells and accumulate in the liver, providing clues to its sites of action. frontiersin.org

Table 3: Advanced Methodologies for Studying this compound

ApproachTechnique/MethodologyResearch Question AddressedRelevant Citations
Host-Pathogen InterplayIn vivo infection models (e.g., murine salmonellosis model)What is the efficacy and mechanism of action of this compound against pathogens within a living host? frontiersin.org
Specific Receptor BindingSurface Plasmon Resonance; NMR Spectroscopy; Calcium Mobilization AssaysWhich host receptors does this compound bind to, and what are the structural and functional consequences of this binding? frontiersin.orgfrontiersin.orgnih.gov
In Vivo DistributionFluorescence labeling and whole-body live imagingWhich tissues and cell types does this compound target following systemic or local administration? frontiersin.org
Gene RegulationReporter gene assays; Chromatin immunoprecipitation (ChIP)Which transcription factors and DNA sequences control the expression of the this compound gene? nih.gov

Integration of Multi-omics Data (e.g., Genomics, Transcriptomics, Proteomics) for Comprehensive Understanding

A holistic understanding of this compound requires the integration of data from multiple high-throughput "omics" technologies. researchgate.net This approach allows researchers to connect genetic information to transcriptional regulation, protein expression, and ultimately, biological function.

Genomics: Genomic studies, particularly whole-genome sequencing, have been instrumental in identifying the full repertoire of beta-defensin genes and their organization into chromosomal clusters. pnas.org A key contribution of genomics is the characterization of structural variations like CNV. mdpi.comfrontiersin.org Analyzing CNV in large patient cohorts helps to link genetic makeup with susceptibility to diseases like psoriasis and Crohn's disease. frontiersin.org

Transcriptomics: Transcriptomic analyses, such as RNA-Sequencing, provide a snapshot of which beta-defensin genes are actively expressed in a given tissue or cell type at a specific time. This approach is powerful for studying the inducible nature of defensins, revealing how their expression changes in response to infection, inflammation, or other stimuli. mdpi.com

Proteomics: While genomics and transcriptomics provide information about the potential for protein production, proteomics directly measures the presence and abundance of the final protein products. mdpi.com Advanced proteomics techniques like mass spectrometry, including Multiple Reaction Monitoring (MRM), can be used to validate and quantify the expression of specific beta-defensins in complex biological samples like tissues or fluids. mdpi.com

A multi-omics study of the human testis and epididymis successfully integrated transcriptomic and proteomic data to identify and validate the expression of several proteins that were previously only predicted, including beta-defensins. mdpi.com This demonstrates the power of combining these approaches to confirm gene function and build a more complete picture of the molecular landscape of a given biological system. researchgate.netfrontiersin.org

Table 4: Contributions of Multi-omics to this compound Research

Omics FieldKey Insights ProvidedPrimary TechnologiesRelevant Citations
Genomics Identifies gene clusters, sequence diversity, and functionally important copy number variations (CNVs).Whole-Genome Sequencing, Array CGH, qPCR for CNV mdpi.comfrontiersin.orgpnas.org
Transcriptomics Measures gene expression levels in different tissues and under various conditions (e.g., infection, inflammation).RNA-Sequencing, Microarrays mdpi.com
Proteomics Confirms and quantifies the presence of the mature defensin protein and its post-translational modifications.Mass Spectrometry, Multiple Reaction Monitoring (MRM) researchgate.netmdpi.com
Integrative Analysis Connects genetic variation to changes in gene expression and protein abundance to provide a comprehensive view of biological function.Bioinformatic and statistical modeling researchgate.netmdpi.comfrontiersin.org

Q & A

Q. What are the primary biological functions of Beta-defensin 7, and how are these functions experimentally validated?

this compound (BD-7) is an antimicrobial peptide with roles in innate immunity, epithelial barrier defense, and chemotaxis. Methodological validation includes:

  • Antimicrobial assays : Disk diffusion or broth microdilution to test bacterial/fungal growth inhibition .
  • Immunofluorescence/ELISA : Localize BD-7 expression in tissues (e.g., mucosal surfaces) .
  • Chemotaxis assays : Quantify immune cell migration using Boyden chambers .

Q. What experimental models are commonly used to study this compound's role in host-pathogen interactions?

  • In vitro : Immortalized cell lines (e.g., Caco-2 for intestinal epithelium) exposed to pathogens, with BD-7 knockdown/overexpression via siRNA or CRISPR .
  • In vivo : Knockout mice (e.g., BD-7⁻/⁻) infected with E. coli or Candida to assess susceptibility .
  • 3D organoids : Mimic tissue-specific microenvironments to study BD-7 secretion dynamics .

Q. How is this compound expression quantified in human samples, and what are key methodological pitfalls?

  • qRT-PCR : Measure mRNA levels; normalize to housekeeping genes (e.g., GAPDH) .
  • Western blot/LC-MS : Protein quantification; requires antibodies with validated specificity to avoid cross-reactivity .
  • Pitfalls : Tissue heterogeneity (e.g., biopsy sampling bias) and post-collection degradation .

Advanced Research Questions

Q. How do conflicting findings on this compound's dual pro-inflammatory and anti-inflammatory roles arise, and how can they be resolved?

Contradictions stem from context-dependent effects (e.g., tissue type, pathogen load). Resolve via:

  • Dose-response studies : Test BD-7 at physiological vs. supraphysiological concentrations .
  • Single-cell RNA-seq : Identify receptor expression variability (e.g., CCR6 vs. TLR4) across cell subsets .
  • Meta-analysis : Pool data from independent studies to assess effect size heterogeneity .

Q. What strategies address low reproducibility in this compound knockout mouse studies?

  • Standardized protocols : Control microbiome variations via co-housing or germ-free models .
  • Multi-omics integration : Correlate BD-7 deficiency with metabolomic shifts (e.g., short-chain fatty acids) .
  • Blinded scoring : Use third-party analysts for histopathology to reduce bias .

Q. How can computational modeling predict this compound's interactions with microbial membranes, and what are its limitations?

  • Molecular dynamics (MD) simulations : Model BD-7’s structural flexibility and lipid bilayer penetration .
  • Machine learning : Train on existing AMP databases to predict BD-7 efficacy against novel pathogens .
  • Limitations : Over-reliance on static PDB structures and lack of in vivo ionic condition simulations .

Methodological Design & Ethics

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent antimicrobial activity?

  • Non-linear regression : Fit sigmoidal curves to determine EC₅₀ values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., BD-7 variants) .
  • Power analysis : Predefine sample sizes to detect ≥20% effect size with 80% power .

Q. How should researchers handle ethical challenges in clinical studies involving this compound biomarker collection?

  • Informed consent : Disclose potential genetic data reuse (e.g., GWAS links to BD-7 expression) .
  • Anonymization : Strip identifiers from biospecimens stored in biobanks .
  • IRB compliance : Justify invasive sampling (e.g., mucosal biopsies) via risk-benefit assessments .

Data Presentation & Reproducibility

Q. What are best practices for visualizing this compound expression data in peer-reviewed publications?

  • Heatmaps : Display tissue-specific expression across RNA-seq datasets (normalized to TPM/FPKM) .
  • Line graphs : Plot time-course BD-7 secretion post-infection (error bars = SEM) .
  • Supplemental raw data : Share flow cytometry gating strategies or unprocessed blot images .

Q. How can researchers enhance the reproducibility of BD-7 studies in heterogeneous cell populations?

  • Single-cell sorting : Isolate epithelial subsets via FACS (e.g., CD45⁻/E-cadherin⁺) .
  • Batch correction : Use ComBat or SVA to adjust for inter-experiment variability in omics data .
  • Protocol preregistration : Detail methods on platforms like protocols.io .

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